molecular formula C10H14O7S B14428665 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione CAS No. 79687-35-7

1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione

Katalognummer: B14428665
CAS-Nummer: 79687-35-7
Molekulargewicht: 278.28 g/mol
InChI-Schlüssel: JSWWCBIROZXPBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione is a chemical compound with a unique structure that includes multiple oxygen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione include:

Uniqueness

This compound is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

79687-35-7

Molekularformel

C10H14O7S

Molekulargewicht

278.28 g/mol

IUPAC-Name

1,4,7,10-tetraoxa-13-thiacyclopentadecane-3,11,14-trione

InChI

InChI=1S/C10H14O7S/c11-8-5-15-6-10(13)18-7-9(12)17-4-2-14-1-3-16-8/h1-7H2

InChI-Schlüssel

JSWWCBIROZXPBN-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)COCC(=O)SCC(=O)OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.